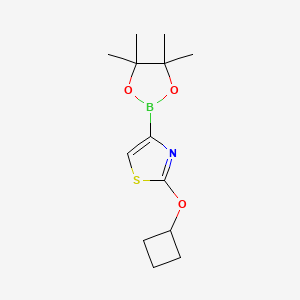
4-Ethylfuran-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylfuran-2-boronic acid is an organic compound that is used as a reagent in a variety of synthetic organic chemistry applications. It is a carboxylic acid and a boronic acid. The compound is used in a variety of scientific research applications, and it is important to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mechanism of Action
4-Ethylfuran-2-boronic acid is an organic compound that acts as a reagent in a variety of synthetic organic chemistry applications. The compound acts as a Lewis acid and is a strong nucleophile. It is capable of forming strong hydrogen bonds with other molecules and can act as a catalyst for a variety of reactions. The compound is also capable of forming boronate esters, which are important intermediates in a variety of organic reactions.
Biochemical and Physiological Effects
This compound is an organic compound that is used as a reagent in a variety of synthetic organic chemistry applications. The compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that the compound can act as a Lewis acid and is a strong nucleophile. It is also known that the compound is capable of forming strong hydrogen bonds with other molecules and can act as a catalyst for a variety of reactions.
Advantages and Limitations for Lab Experiments
The use of 4-ethylfuran-2-boronic acid in laboratory experiments has several advantages and limitations. The compound is relatively easy to synthesize and is relatively stable in solution. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, the compound is also relatively toxic and can be irritating to the skin, eyes, and respiratory tract. In addition, the compound is not soluble in water, so it must be used in an organic solvent.
Future Directions
There are several potential future directions for 4-ethylfuran-2-boronic acid. One potential direction is to further explore its use as a reagent in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. In addition, further research could be done to explore its potential use as a catalyst for a variety of reactions. Another potential direction is to further study its biochemical and physiological effects. Finally, further research could be done to explore its potential use as a therapeutic agent.
Synthesis Methods
4-Ethylfuran-2-boronic acid can be synthesized in several different ways. One method involves the reaction of ethyl furan-2-carboxylate with boron tribromide in a refluxing mixture of acetonitrile and tetrahydrofuran. Another method involves the reaction of ethyl furan-2-carboxylate with boron tribromide in a refluxing mixture of acetonitrile and dimethylformamide. In both methods, the reaction is followed by removal of the solvent and recrystallization of the product.
Scientific Research Applications
4-Ethylfuran-2-boronic acid is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. It is also used in the synthesis of heterocyclic compounds, such as pyridines, thiophenes, and quinolines. In addition, it is used in the synthesis of chiral compounds, such as amino acids and peptides.
properties
IUPAC Name |
(4-ethylfuran-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO3/c1-2-5-3-6(7(8)9)10-4-5/h3-4,8-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGVNMAZPJSIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














